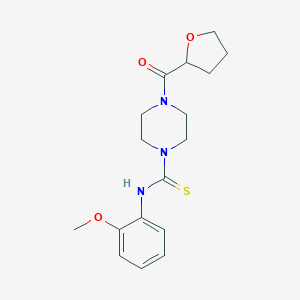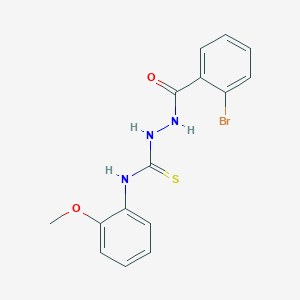
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone, also known as BRL-15572, is a chemical compound that belongs to the class of piperidinyl ketones. It is a potent and selective antagonist of the dopamine D3 receptor, which is implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. BRL-15572 has been extensively studied for its potential therapeutic applications, and its synthesis, mechanism of action, and physiological effects have been well documented.
作用機序
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone exerts its pharmacological effects by selectively blocking the dopamine D3 receptor. The dopamine D3 receptor is involved in the modulation of dopamine release in the brain, and its dysregulation has been implicated in various neurological disorders. (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone binds to the dopamine D3 receptor with high affinity and blocks its activation by dopamine, thereby reducing the release of dopamine in the brain. This results in a decrease in the symptoms associated with neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.
Biochemical and Physiological Effects:
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is implicated in various neurological disorders. (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has also been shown to have anxiolytic and antidepressant effects, which may be attributed to its ability to modulate the release of dopamine in the brain. (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has also been shown to have potential therapeutic applications in drug addiction, as it reduces the reinforcing effects of drugs of abuse.
実験室実験の利点と制限
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has several advantages for lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it an ideal tool for studying the role of the dopamine D3 receptor in various neurological disorders. (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone is also relatively easy to synthesize, and its purity can be achieved through various purification techniques. However, (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has some limitations for lab experiments. It has a relatively short half-life, which may limit its efficacy in some experiments. (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone is also relatively expensive, which may limit its accessibility for some researchers.
将来の方向性
There are several future directions for research on (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone. One potential direction is to study its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and Huntington's disease. Another potential direction is to develop more potent and selective antagonists of the dopamine D3 receptor, which may have improved therapeutic efficacy. Additionally, further studies are needed to elucidate the long-term effects of (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone on the brain and its potential side effects.
合成法
The synthesis of (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone involves a multi-step process that starts with the reaction of 5-bromo-2-ethoxybenzaldehyde with piperidine to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to yield the corresponding amine, which is further reacted with methyl chloroformate to form the final product, (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone. The overall yield of the synthesis is around 20%, and the purity of the final product can be achieved through various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has been shown to have potential therapeutic applications in these disorders, and its efficacy has been demonstrated in various animal models.
特性
製品名 |
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone |
|---|---|
分子式 |
C14H18BrNO2 |
分子量 |
312.2 g/mol |
IUPAC名 |
(5-bromo-2-ethoxyphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H18BrNO2/c1-2-18-13-7-6-11(15)10-12(13)14(17)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
InChIキー |
RMWWTAINAGOALC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)N2CCCCC2 |
正規SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B215808.png)


![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)

![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)

![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215833.png)